1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-5-(pyridin-4-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
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Description
1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-5-(pyridin-4-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Functionalization of Pyrroles and Thiophenes
The compound 1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-5-(pyridin-4-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one, due to its complex structure, may be involved in the synthesis and functionalization of pyrroles and thiophenes. Research has shown that 1-thiocarbamoyl imidazo[1,5-a]pyridinium inner salts, closely related to the compound , can act as powerful ambident nucleophilic zwitterions. These salts have been used to produce polyfunctionalized pyrrole derivatives when reacting with ethyl propiolate, and fully substituted thiophenes when treated with dimethyl acetylenedicarboxylate, highlighting the potential for orthogonal synthesis of these structures in high yields (Cheng, Peng, & Li, 2010).
Imidazo[1,5-a]pyridine Derivatives and Optical Properties
Another aspect of scientific research involving similar compounds is the synthesis of imidazo[1,5-a]pyridine derivatives, which have been synthesized in high yields through a one-pot, three-component condensation process. These derivatives have shown remarkable optical properties, including large Stokes' shift and tunable quantum yields, making them suitable for use in luminescent materials (Volpi et al., 2017).
Generation of Structurally Diverse Libraries
The use of compounds like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in various alkylation and ring closure reactions has demonstrated the potential to generate structurally diverse compound libraries. These reactions have led to the synthesis of a wide range of compounds, including dithiocarbamates, thioethers, and various N-alkylated monocyclic NH-azoles, showcasing the versatility of such structures in chemical synthesis (Roman, 2013).
Novel Metal-Free Synthesis
Research has also explored novel metal-free synthesis methods for creating imidazo[1,2-a]pyridines, a process that facilitates the formation of C-N, C-O, and C-S bonds efficiently. This method represents a step forward in developing more sustainable and less resource-intensive chemical synthesis processes (Cao et al., 2014).
properties
IUPAC Name |
4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-pyridin-4-yl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-18(15-3-1-12-28-15)16-17(14-4-6-21-7-5-14)24(20(27)19(16)26)10-2-9-23-11-8-22-13-23/h1,3-8,11-13,17,26H,2,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQUGEOINBYPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=NC=C3)CCCN4C=CN=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-5-(pyridin-4-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one |
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